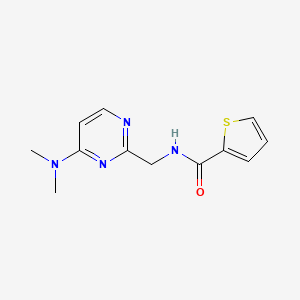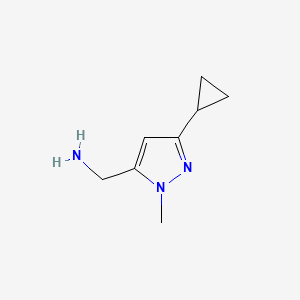![molecular formula C18H19F3N2O3S B2832396 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE CAS No. 612042-19-0](/img/structure/B2832396.png)
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
The synthesis of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the methoxyphenyl and trifluoromethylphenylsulfonyl groups.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the piperazine ring, often starting from ethylenediamine and dihaloalkanes under basic conditions.
Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution reactions, using reagents such as 4-methoxyphenyl halides.
Step 3: Sulfonylation to attach the 3-(trifluoromethyl)phenylsulfonyl group, typically using sulfonyl chlorides in the presence of a base like pyridine.
-
Industrial Production Methods
- Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or sulfides.
-
Substitution
- Nucleophilic substitution reactions can occur at the methoxyphenyl or trifluoromethylphenyl groups, using reagents like halides or amines to introduce new functional groups.
-
Common Reagents and Conditions
- Typical reagents include halides, sulfonyl chlorides, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
-
Major Products
- Products from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and potential as a catalyst or reagent in various chemical reactions.
-
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
- Used in the study of biochemical pathways and molecular mechanisms.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
-
Pathways Involved
- It may modulate biochemical pathways related to signal transduction, metabolism, or gene expression, depending on its specific interactions and effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylthiomorpholine
-
Uniqueness
- The presence of both the methoxyphenyl and trifluoromethylphenylsulfonyl groups in the piperazine ring makes it distinct in terms of its chemical reactivity and potential applications.
- Its unique structure may confer specific biological activities or chemical properties not found in closely related compounds.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-26-16-7-5-15(6-8-16)22-9-11-23(12-10-22)27(24,25)17-4-2-3-14(13-17)18(19,20)21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHWJIKHVTITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2832318.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)




![1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2832328.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)

